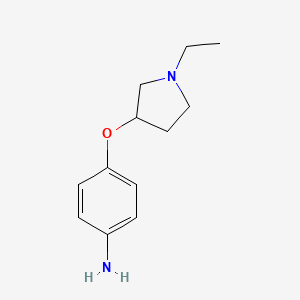

4-(1-Ethylpyrrolidin-3-yl)oxyaniline

Descripción general

Descripción

The compound "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar structures. For instance, the synthesis of related pyrrolo[1,2-f][1,2,4]triazine derivatives and pyrrolidinyl-substituted compounds is described, which may share some synthetic pathways or structural characteristics with "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate overall yields. For example, a novel compound with a pyrrolo[1,2-f][1,2,4]triazine core was synthesized through a three-step reaction with an overall yield of 43% . Another study reports the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine from a key intermediate N-methylpyrrolinium cation with overall yields of 42% and 25%, respectively . These methods could potentially be adapted for the synthesis of "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and FTIR . These techniques provide detailed information about the molecular framework and functional groups present in the compound. Additionally, quantum chemical calculations can offer insights into the optimized geometries and electronic substituent effects, which are crucial for understanding the molecular conformation and reactivity .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "4-(1-Ethylpyrrolidin-3-yl)oxyaniline". However, the synthesis of related compounds involves reactions such as aziridination and the formation of imines, which are common in the synthesis of nitrogen-containing heterocycles . These reactions are influenced by the electronic effects of substituents, which can be analyzed using linear free-energy relationships to understand the reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" can be inferred from related compounds. For instance, the NMR chemical shifts provide information about the electronic environment of the atoms, which is related to the physical properties such as solubility and boiling point . The substituent effects on the chemical shifts can also indicate the chemical reactivity and stability of the compound . The physical properties such as melting point, solubility, and crystallinity are typically determined experimentally and are not discussed in the provided papers.

Aplicaciones Científicas De Investigación

Role in Toxicity and Mutagenicity Studies 4-(1-Ethylpyrrolidin-3-yl)oxyaniline and related aminoxyl radicals have been critically reviewed for their toxicity and mutagenic effects. Aminoxyl radicals, in general, are found to have very low toxicity and are not mutagenic. Several aminoxyl radicals, including related compounds, were evaluated using in vitro methods and were predominantly found to be nonmutagenic. This establishes the potential of these compounds for safe applications in various fields, including pharmacology and material science (Sosnovsky, 1992).

Interaction with Iron (Hydr)oxides in Soils The interaction of oxyanions, a group to which 4-(1-Ethylpyrrolidin-3-yl)oxyaniline is related, with iron oxides and hydroxides in soil environments has been studied. Factors such as surface loading, pH, sample phase, competing ions, and organic acids affect the structural configuration of oxyanions on iron (hydr)oxides. This knowledge is crucial for environmental chemistry and soil science, helping in understanding the mobility and impact of these compounds in natural settings (Han, Kim, & Ro, 2020).

Inhibition of Ethylene Perception in Fruits and Vegetables Research on 1-methylcyclopropene (1-MCP), which shows structural resemblance to 4-(1-Ethylpyrrolidin-3-yl)oxyaniline, indicates its role in inhibiting ethylene perception in fruits and vegetables. This inhibition can help in maintaining the quality of produce by delaying ripening and senescence. The wide adoption of 1-MCP in apple industries underscores its potential, and further research could expand its use across various fruits and vegetables, offering a significant impact on the food industry (Watkins, 2006).

Direcciones Futuras

The pyrrolidine ring, a key feature of “4-(1-Ethylpyrrolidin-3-yl)oxyaniline”, is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, “4-(1-Ethylpyrrolidin-3-yl)oxyaniline” and similar compounds hold great potential for advancements in various fields, including drug discovery .

Propiedades

IUPAC Name |

4-(1-ethylpyrrolidin-3-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-14-8-7-12(9-14)15-11-5-3-10(13)4-6-11/h3-6,12H,2,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRKRSUTFXAMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627231 | |

| Record name | 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Ethylpyrrolidin-3-yl)oxyaniline | |

CAS RN |

741716-20-1 | |

| Record name | 4-[(1-Ethyl-3-pyrrolidinyl)oxy]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741716-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)